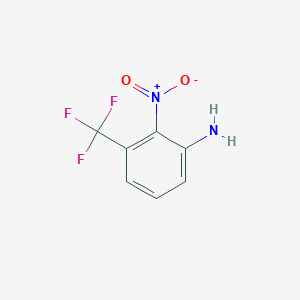

2-Nitro-3-(trifluoromethyl)aniline

描述

Significance of Fluorinated Anilines in Chemical Research

Fluorinated anilines are a critical class of compounds in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their biological and physical properties. The trifluoromethyl group (-CF₃), in particular, is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to biological targets. These attributes make fluorinated anilines valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comnih.govnih.gov Research has shown that introducing fluorinated substituents can significantly increase the insecticidal activities of compounds like benzoylphenylureas. nih.gov

Overview of Nitroaniline Derivatives in Organic Synthesis

Nitroaniline derivatives are foundational intermediates in the chemical industry, particularly in the synthesis of dyes and pigments. innospk.comchemiis.comwikipedia.orgwikipedia.orgchempanda.com The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group, providing a versatile handle for further chemical transformations. This reactivity makes nitroanilines essential precursors for a wide range of aromatic compounds, including pharmaceuticals and other specialty chemicals. innospk.comchempanda.com For instance, various isomers of nitroaniline are used as precursors to phenylenediamines, which are then converted into benzimidazoles, a key component in many pharmaceuticals. wikipedia.org

Research Landscape of 2-Nitro-3-(trifluoromethyl)aniline

While the broader classes of fluorinated anilines and nitroanilines are well-studied, the specific research landscape of this compound is more niche. Its primary role in documented research is as a chemical intermediate for the synthesis of more complex molecules. A notable synthesis of this compound involves the hydrolysis of N-(2-nitro-3-trifluoromethyl-phenyl)-acetamide using an aqueous solution of sodium hydroxide (B78521) in ethanol (B145695), yielding the product as a yellow solid.

The unique positioning of the nitro and trifluoromethyl groups makes it a strategic starting material for creating polysubstituted aromatic compounds that might be difficult to access through other synthetic routes. Researchers are exploring its potential in the development of novel bioactive molecules and functional materials, leveraging the combined electronic effects of its substituents. However, detailed studies focusing exclusively on the biological activity or material properties of this compound itself are not widely published. Its value currently lies predominantly in its utility as a versatile building block in organic synthesis.

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | Data not available in searched sources |

| ¹³C NMR | Data not available in searched sources |

| IR Spectrum | Data not available in searched sources |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-nitro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3-5(11)6(4)12(13)14/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWSMUKHEYFHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278837 | |

| Record name | 2-nitro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386-71-0 | |

| Record name | 386-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthesis of 2-Nitro-3-(trifluoromethyl)aniline

The production of this compound involves intricate reaction pathways that are foundational to its availability for further applications.

A primary route for synthesizing derivatives of trifluoromethyl aniline (B41778) involves nucleophilic aromatic substitution. For instance, the synthesis of 2-nitro-4-trifluoromethylaniline is accomplished by reacting 4-chloro-3-nitro-benzotrifluoride with an excess of aqueous ammonia (B1221849). google.com This reaction is typically conducted at temperatures ranging from 80 to 150°C and may be facilitated by a copper catalyst to achieve high yields and purity. google.com

Another documented synthesis of this compound starts from N-(2-nitro-3-trifluoromethyl-phenyl)-acetamide. In this process, the acetamide (B32628) is dissolved in ethanol (B145695), and an aqueous solution of sodium hydroxide (B78521) is added. The mixture is then heated to reflux for an hour. After cooling and evaporation of the solvents, the product is extracted with ethyl acetate, yielding a yellow solid with a high purity of 95.54%.

Table 1: Nucleophilic Aromatic Substitution for this compound Synthesis

| Starting Material | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| N-(2-nitro-3-trifluoromethyl-phenyl)-acetamide | Sodium hydroxide | Ethanol | Reflux for 1 hour | 95.54% |

| 4-chloro-3-nitro-benzotrifluoride | Aqueous ammonia, Copper catalyst (optional) | - | 80-150°C | High |

Catalytic hydrogenation is a crucial step in the synthesis of anilines from nitroaromatic compounds. This process is vital for producing intermediates used in agrochemicals, dyes, and fluorescent whitening agents. google.com The reduction of nitro groups can be fraught with risks, such as the formation of unstable hydroxylamine (B1172632) intermediates that can lead to hazardous exothermic decompositions. mt.com

To mitigate these risks and enhance reaction control, various catalytic systems have been developed. For example, the hydrogenation of 2-trifluoromethyl-4-chloro-nitrobenzene can be carried out using a palladium-carbon catalyst in a polar reaction medium like methanol. google.com The addition of sodium hydroxide solution during the reaction helps to drive the process to completion. google.com Research has also shown that bimetallic nanoparticles, such as copper/nickel, can exhibit high catalytic activity in the hydrogenation of nitroanilines. rsc.org Specifically, a Cu0.7Ni0.3 catalyst has demonstrated a 99.4% selectivity for the desired amino product with a 95.7% conversion rate of the starting nitro compound. rsc.org

The use of vanadium compounds as modifiers in catalytic hydrogenation has been found to almost completely prevent the accumulation of hazardous hydroxylamine intermediates, leading to purer products and a faster reaction, particularly in the final stages. google.com

Table 2: Catalytic Hydrogenation of Nitroaromatics

| Nitro Compound | Catalyst | Conditions | Key Findings |

|---|---|---|---|

| Nitroaromatics | Vanadium compounds with standard hydrogenation catalysts | Industrial hydrogenation processes | Prevents accumulation of hydroxylamine intermediates, leading to purer products and faster reactions. google.com |

| 2-trifluoromethyl-4-chloro-nitrobenzene | Palladium-carbon | Methanol, with sodium hydroxide | Yields 2-trifluoromethylaniline. google.com |

| 3-nitro-4-methoxy-acetylaniline | Bimetallic Cu0.7Ni0.3 nanoparticles | 140°C for 2 hours | 95.7% conversion with 99.4% selectivity to the corresponding aniline. rsc.org |

While direct information on the acylation of this compound with perfluorononanoic acid chloroanhydride is not prevalent, related acylation reactions provide insight into the synthesis of similar compounds. For example, flutamide, a non-steroidal antiandrogen drug, is synthesized from 4-Nitro-3-trifluoromethyl aniline by acylation using isobutyryl chloride in the presence of 4-dimethylaminopyridine (B28879) and N,N-dimethylacetamide as an acid scavenger. guidechem.com This process is conducted in 1,2-dichloroethane (B1671644) at a controlled temperature, achieving a high conversion rate of over 96%. guidechem.com This suggests that similar acylation reactions could be applied to this compound for the synthesis of various derivatives.

The integration of green chemistry principles into the synthesis of nitro compounds is of growing importance to address the environmental and safety concerns associated with traditional methods. orgchemres.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering benefits such as accelerated reaction rates, enhanced yields, and cleaner reaction profiles. beilstein-journals.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including quinolines and pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net For example, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and aniline derivatives is significantly more efficient under microwave irradiation compared to conventional heating. rsc.org Similarly, the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives from N-aryl enamines has been effectively conducted using microwave heating. mdpi.com These examples highlight the potential for microwave-assisted methods to be applied to the synthesis of this compound, potentially leading to more efficient and environmentally friendly processes.

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce waste and the use of hazardous substances. While specific examples for the solvent-free synthesis of this compound are not detailed in the provided results, the broader context of organic synthesis points towards a growing interest in such methodologies. For instance, the nitration of 1,4-diformyl-2,3,5,6-tetrahydroxypiperazine to produce TEX (4,10-dinitro-2,6,8,12-tetraoxa-4,10-diazatetracyclo[5.5.0.05,9.03,11]dodecane) has been achieved under solvent-free conditions. orgchemres.org The pursuit of solvent-free catalytic hydrogenation is also an active area of research. google.com These trends suggest a promising future for the development of solvent-free synthetic routes for compounds like this compound.

Green Chemistry Principles in Synthetic Routes

Catalytic Systems for Enhanced Efficiency

The synthesis of this compound and related trifluoromethylated anilines often involves the reduction of a corresponding nitro-containing precursor. The efficiency of these reductions can be significantly enhanced through the use of various catalytic systems.

Catalytic hydrogenation is a common method for the reduction of nitro groups. This process typically utilizes hydrogen gas in the presence of a metal catalyst. Common catalysts include Raney nickel and palladium-based catalysts. google.com The choice of catalyst can influence the reaction's efficiency and selectivity. For instance, the reduction of nitrobenzotrifluorides to trifluoromethylanilines can be carried out using these catalysts at temperatures ranging from 20 to 100°C and pressures from 1 to 50 bar. google.com

In some synthetic routes, a reductive dechlorination step is necessary. This can be achieved with hydrogen in the presence of catalysts and acid acceptors. google.com For example, the synthesis of 2-trifluoromethylaniline from 2-amino-5-chloro-trifluoromethylbenzene or 2-nitro-5-chloro-trifluoromethylbenzene involves the removal of the chlorine atom without affecting the trifluoromethyl group, using hydrogenation catalysts and acid acceptors. google.com

Photoredox catalysis has also emerged as a powerful tool for trifluoromethylation reactions. For instance, visible-light-induced radical trifluoromethylation of free anilines has been developed using the Togni reagent, providing an economical route to trifluoromethylated anilines at room temperature. nih.gov Furthermore, the combination of photoredox and transition-metal catalysis, such as copper-catalyzed trifluoromethylation of boronic acids with CF3I, demonstrates the versatility of these systems. researchgate.net

The table below summarizes some catalytic systems used in reactions relevant to the synthesis of trifluoromethylated anilines.

| Reaction Type | Catalyst System | Substrate Example | Product Example | Reference |

| Catalytic Hydrogenation | Raney Nickel / Palladium | Nitrobenzotrifluoride | Trifluoromethylaniline | google.com |

| Reductive Dechlorination | Hydrogen, Catalyst, Acid Acceptor | 2-Nitro-5-chloro-trifluoromethylbenzene | 2-Trifluoromethylaniline | google.com |

| Visible-Light Radical Trifluoromethylation | Togni Reagent, Visible Light | Free Anilines | Trifluoromethylated Anilines | nih.gov |

| Photoredox/Copper Catalysis | Photoredox Catalyst, Cu Catalyst, CF3I | Arylboronic Acids | Trifluoromethylated Arenes | researchgate.net |

Mechanistic Investigations of Reactions Involving this compound

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is a fundamental process that can initiate a variety of chemical reactions. In the context of compounds like this compound, SET mechanisms can lead to the formation of radical ions, which are key intermediates in subsequent transformations. The generation of a radical anion often occurs through the transfer of an electron from a donor molecule. youtube.com This radical anion can then undergo further reactions such as dissociation or coupling. youtube.com

For nitroaromatic compounds, the reduction of the nitro group can proceed via a one-electron reduction to form a nitro anion radical. researchgate.net This species can be involved in redox cycling with molecular oxygen, leading to the formation of reactive oxygen species (ROS). researchgate.net The stability and reactivity of this radical anion are crucial factors in the subsequent chemical pathways. researchgate.net

Radical Pathways in Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF3) group into aromatic rings often proceeds through radical pathways. The CF3 group is a significant motif in many biologically active molecules, and thus, developing efficient trifluoromethylation methods is of great interest. researchgate.net

Radical trifluoromethylation can be initiated by the generation of a trifluoromethyl radical (•CF3). These radicals can then add to unsaturated systems like arenes. researchgate.net Recent advancements have focused on generating •CF3 radicals under mild conditions using photo-, electro-, and metal-catalysis. researchgate.net

For instance, visible-light-promoted radical C-H trifluoromethylation of free anilines has been achieved using reagents like the Togni reagent. nih.gov This method offers a direct and economical approach to synthesizing trifluoromethylated anilines. The trifluoromethylation of ketone Li enolates can also occur via a radical mechanism, which is noteworthy as it was previously thought that the highly basic enolates would not be suitable substrates for this type of reaction. researchgate.net

The table below outlines different approaches to radical trifluoromethylation.

| Method | Reagent/Catalyst | Substrate Type | Key Intermediate | Reference |

| Visible-Light Photoredox Catalysis | Togni Reagent | Free Anilines | Trifluoromethyl Radical | nih.gov |

| Iron-Catalyzed Radical Cascade | (NH4)2S2O8 | Dienes | Alkoxycarbonyl Radical | researchgate.net |

| Base and Sodium Dithionite | CF3I | 1,3-Dicarbonyl Compounds | Trifluoromethyl Radical | researchgate.net |

Nucleophilic Additions and Conjugate Reactions

Nucleophilic addition is a fundamental reaction type in organic chemistry. In the context of molecules related to this compound, nucleophilic attack can occur at various electrophilic sites. For example, in the synthesis of related compounds, nucleophilic addition to aldehydes and ketones is a common step. youtube.com

The presence of the electron-withdrawing nitro and trifluoromethyl groups on the aniline ring activates the aromatic system towards nucleophilic aromatic substitution, although direct nucleophilic attack on the aniline itself is less common. More relevant are reactions where derivatives of this compound act as nucleophiles or are formed from nucleophilic reactions. For instance, the synthesis of monoazo dyes involves the diazotization of 4-nitro-2-(trifluoromethyl)aniline followed by coupling with various nucleophilic partners like N-hydroxyalkylamino-5-napthols and pyrazolones. sigmaaldrich.com

The formation of silyl (B83357) ketene (B1206846) imines from nitriles, which then act as nucleophiles, is another relevant reaction. These can add to electrophiles like acetals and nitrones, a process catalyzed by Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). richmond.edu

Nitro Group Bioactivation and Reduction Mechanisms

The bioreduction of the nitro group is a critical process in the biological activity and potential toxicity of nitroaromatic compounds. scielo.br This process can occur via one- or two-electron reduction pathways, catalyzed by enzymes such as nitroreductases. scielo.br

A one-electron reduction leads to the formation of a nitro anion radical. researchgate.net This radical can be re-oxidized back to the parent nitro compound, a process that generates superoxide (B77818) anions and subsequently other reactive oxygen species (ROS). researchgate.net

A two-electron reduction pathway further reduces the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to a stable amine. researchgate.netorientjchem.org The intermediates, particularly the nitroso and hydroxylamine derivatives, are often highly reactive electrophiles that can interact with cellular nucleophiles like proteins and nucleic acids. nih.goveurekaselect.com The enzymatic systems involved in these reductions can include cytochrome P450 reductase, xanthine (B1682287) oxidase, and aldehyde oxidase, often under hypoxic conditions. researchgate.net

The following table summarizes the key steps in nitro group bioactivation and reduction.

| Reduction Step | Intermediate Formed | Key Features | Reference |

| One-Electron Reduction | Nitro Anion Radical | Can participate in redox cycling to produce ROS. | researchgate.net |

| Two-Electron Reduction | Nitroso Intermediate | A reactive electrophile. | researchgate.netorientjchem.org |

| Further Two-Electron Reduction | N-Hydroxy Derivative | Another reactive intermediate. | researchgate.net |

| Final Two-Electron Reduction | Amine | The stable final product of complete reduction. | researchgate.netorientjchem.org |

Intramolecular Rearrangements and Cyclization Pathways

Aromatic nitro compounds can undergo intramolecular rearrangements under certain conditions. For instance, some substituted 2-nitroanilines have been observed to rearrange in concentrated sulfuric acid, appearing to involve a 1,3-migration of the nitro group. rsc.org The mechanism is thought to involve a rate-determining migration of the 2-nitro group following protonation at the 2-position. rsc.org Similarly, 1,3-dialkyl-2-nitrobenzenes can rearrange in trifluoromethanesulfonic acid to the corresponding 4-nitro derivatives via what is proposed to be an intramolecular 1,3-shift of the nitro group. houstonmethodist.orgrsc.org

Cyclization reactions involving derivatives of trifluoromethylanilines are also known. An unusual base-mediated cyclization of ketimines derived from 2-(trifluoromethyl)aniline (B126271) has been reported to yield 2-arylquinolines, a reaction that involves the trifluoromethyl group. documentsdelivered.com Furthermore, 1,5-hydride transfer-triggered cyclization reactions of 2-(2-vinyl)phenoxy-tert-anilines can lead to the formation of tetrahydroquinolines. nih.gov These reactions highlight the diverse reactivity of anilines and their derivatives in forming cyclic structures.

Derivatization Strategies and Functionalization

The chemical reactivity of this compound lends itself to a variety of derivatization and functionalization strategies. These transformations are crucial for synthesizing a diverse array of molecules with potential applications in medicinal chemistry, materials science, and analytical sciences. The presence of the nitro group, the amino group, and the trifluoromethyl group on the aniline ring allows for a range of chemical modifications.

Formation of Schiff Bases and Azomethine Derivatives

The primary amine functionality in this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, also known as imines or azomethines. bepls.comjetir.org This reaction is a cornerstone of organic synthesis, enabling the formation of a C=N double bond. jetir.org The general synthesis involves reacting this compound with an appropriate aldehyde or ketone, often in a solvent like ethanol and sometimes with the addition of a catalytic amount of acid, such as glacial acetic acid, followed by refluxing the mixture. ekb.eginternationaljournalcorner.com

The resulting Schiff bases are versatile intermediates and have been investigated for their biological activities. For instance, a Schiff base named N-(4-isopropylbenzylidene)-4-nitro-2-(trifluoromethyl)aniline (MA3) was synthesized and characterized. bepls.com Spectroscopic analysis of this compound revealed a characteristic peak for the azomethine proton at 8.5 ppm in the 1H-NMR spectrum and a signal for the azomethine carbon at 162 ppm in the 13C-NMR spectrum. bepls.com

The introduction of different substituents on the aldehyde or ketone reactant allows for the synthesis of a wide library of azomethine derivatives with tailored electronic and steric properties. mdpi.com These derivatives are not only important for their potential biological activities but also serve as ligands in coordination chemistry. jetir.org

Table 1: Examples of Schiff Bases Derived from this compound

| Reactant 1 | Reactant 2 | Product Name | Key Spectroscopic Data | Reference |

| 4-nitro-2-(trifluoromethyl)aniline | 4-isopropylbenzaldehyde | N-(4-isopropylbenzylidene)-4-nitro-2-(trifluoromethyl)aniline (MA3) | ¹H-NMR: 8.5 ppm (azomethine H), ¹³C-NMR: 162 ppm (azomethine C) | bepls.com |

Synthesis of Spirocyclic Compounds and Spirooxindoles

While direct synthesis of spirocyclic compounds and spirooxindoles from this compound is not extensively detailed in the provided context, the synthesis of spirocyclic nitroxyl (B88944) radicals (SNRs) from related structures provides insight into potential synthetic pathways. nih.gov The synthesis of SNRs of the 1,2,3,4-tetrahydroquinoline (B108954) series, for example, involves the reaction of ketimines with dihydrosylvan. nih.gov This suggests that derivatives of this compound could potentially be used as precursors for constructing more complex spirocyclic systems. The Bargellini reaction, which involves the reaction of a ketone with chloroform (B151607) and a primary amine, is another method for synthesizing spirocyclic lactams and could be explored with this compound. nih.gov

Preparation of Substituted Benzene-1,2-diamine Derivatives

A key transformation of this compound is the reduction of its nitro group to an amino group, which yields a substituted benzene-1,2-diamine derivative. This reduction is a critical step in the synthesis of various heterocyclic compounds and other complex molecules. A common method for this reduction is catalytic hydrogenation. mdpi.comresearchgate.net

For example, N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline can be hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to produce N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine in high yield. mdpi.comresearchgate.net This reaction is typically carried out in a solvent like ethanol. mdpi.comresearchgate.net Another approach involves the use of sodium hydrogen sulfide (B99878) as a selective reducing agent to reduce one nitro group in a dinitro compound to an amine, a method that could potentially be adapted for the selective reduction of related dinitro-trifluoromethyl compounds. youtube.com The resulting benzene-1,2-diamine derivatives are valuable building blocks for synthesizing benzimidazoles, which have applications in materials for organic light-emitting diodes (OLEDs) and as biologically active compounds. mdpi.com

Table 2: Synthesis of a Substituted Benzene-1,2-diamine Derivative

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | H₂, 10% Pd/C, EtOH, 4 bar, 25°C, 6 h | N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | 97% | mdpi.comresearchgate.net |

Incorporation into Photoaffinity Probes

The trifluoromethylphenyl group, a core component of this compound, is a key photophore used in the design of photoaffinity probes. nih.govnih.gov Specifically, the 3-(trifluoromethyl)-3-phenyldiazirine moiety is a widely used photolabel due to its ability to form a highly reactive carbene upon irradiation with UV light (around 350 nm). nih.govcolumbia.edu This carbene can then form covalent bonds with nearby molecules, making it an excellent tool for studying ligand-receptor interactions. nih.govcolumbia.edu

The synthesis of a bifunctional photoaffinity probe has been reported where a trifluoromethyl-diazirine functionality is incorporated into a molecule that also contains a nitro-aromatic group. columbia.edu This demonstrates the compatibility of the trifluoromethyl and nitro functionalities in a single molecular probe. The synthesis involved several steps, including the creation of a diazirine from an N-Boc aniline derivative. columbia.edu The photolysis of 3-aryl-3-(trifluoromethyl)diazirines generates a singlet carbene, which can insert into various chemical bonds, including the N-H bond of amines. nih.gov This reactivity is fundamental to the mechanism of photoaffinity labeling. scispace.com

Derivatization for Analytical and Spectroscopic Studies

The chemical properties of this compound and its derivatives make them amenable to various analytical and spectroscopic techniques. Derivatization is often employed to enhance detectability and improve separation in chromatographic methods. chromatographyonline.comsigmaaldrich.com

For analytical purposes, the amino group of aniline derivatives can be acylated using reagents like trifluoroacetic acid anhydride (B1165640) (TFAA), pentafluoropropionic acid anhydride (PFPA), or heptafluorobutyric acid anhydride (HFBA). sigmaaldrich.com These reagents create stable and volatile derivatives suitable for gas chromatography (GC) with electron capture detection (ECD) or flame ionization detection (FID). sigmaaldrich.com Another derivatization strategy for compounds containing carboxylic acid groups, which could be introduced onto the aniline scaffold, is the use of 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.gov This reagent targets carboxyl and carbonyl groups, improving detection sensitivity in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov

Spectroscopic studies, including FT-IR, ¹H-NMR, and ¹³C-NMR, are crucial for characterizing the structure of this compound and its derivatives. bepls.comgsconlinepress.com For example, the IR spectra of thiocarbamide derivatives of aniline show characteristic N-H stretching frequencies and C=S stretching frequencies, confirming the formation of the thiourea (B124793) moiety. gsconlinepress.com Similarly, NMR spectroscopy provides detailed information about the chemical environment of protons and carbons in the molecule, which is essential for structure elucidation. bepls.comnih.gov

Table 3: Common Derivatization Reagents for Analytical Studies of Anilines

| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose | Reference |

| Trifluoroacetic acid anhydride (TFAA) | Alcohols, Amines, Phenols | GC-ECD, GC-FID | Forms stable, volatile derivatives for enhanced detection. | sigmaaldrich.com |

| Pentafluoropropionic acid anhydride (PFPA) | Alcohols, Amines, Phenols | GC-ECD, GC-FID | Forms stable, volatile derivatives for enhanced detection. | sigmaaldrich.com |

| Heptafluorobutyric acid anhydride (HFBA) | Alcohols, Amines, Phenols | GC-ECD, GC-FID | Provides highly sensitive derivatives for ECD. | sigmaaldrich.com |

| 3-Nitrophenylhydrazine (3-NPH) | Carboxyl and Carbonyl groups | LC-MS | Improves detection sensitivity. | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and behavior. For a molecule like 2-Nitro-3-(trifluoromethyl)aniline, these methods can provide deep insights into its electronic structure, geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational cost. DFT methods are used to determine the electronic ground state properties of molecules.

For substituted anilines, hybrid gradient-corrected functionals are commonly employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are among the most popular choices. These functionals combine the Hartree-Fock exchange with DFT exchange-correlation. For instance, in studies of the related compound 4-Nitro-3-(trifluoromethyl)aniline (B27955), the B3LYP method has been successfully used to calculate optimized molecular geometry, vibrational frequencies, and other properties. These methods would be expected to provide reliable results for this compound as well.

The choice of a basis set is critical for the accuracy of DFT calculations. Pople-style basis sets are widely used. For molecules containing atoms like fluorine and oxygen, polarization and diffuse functions are important for accurately describing the electron distribution.

6-31G(d) and 6-31G *: These represent a split-valence basis set with added polarization functions on heavy atoms, which are essential for describing the bonding in molecules with electronegative groups like nitro and trifluoromethyl.

6-311G(d,p) : This is a triple-split valence basis set with polarization functions on both heavy atoms (d) and hydrogen atoms (p), offering a higher level of accuracy.

6-311++G *: This basis set further includes diffuse functions (++) on both heavy and hydrogen atoms, which are crucial for describing anions and systems with lone pairs, such as the amino and nitro groups in this compound. Studies on the isomer 4-Nitro-3-(trifluoromethyl)aniline have utilized basis sets like 6-311++G(d,p) to achieve high accuracy.

A systematic study would typically involve geometry optimization and frequency calculations with these different basis sets to assess the convergence of the results.

Ab initio Calculations

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2, and Coupled Cluster, CC), are also foundational in computational chemistry. While computationally more demanding than DFT, they can offer benchmark-quality results. For the isomer 4-Nitro-3-(trifluoromethyl)aniline, ab initio HF calculations have been performed in conjunction with DFT to provide a comparative analysis of the electronic structure and vibrational spectra. A similar approach for this compound would be valuable for validating the results obtained from DFT methods.

Time-Dependent DFT (TD-DFT) for Electronic Properties

To understand the electronic absorption properties, such as the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations, likely using the B3LYP functional with a suitable basis set like 6-311++G**, would be employed to simulate its electronic spectrum. This would allow for the assignment of the observed absorption bands to specific electronic transitions, such as n → π* and π → π* transitions involving the phenyl ring, the nitro group, and the amino group.

Molecular Modeling and Simulations

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulations can be used to study the behavior of an ensemble of molecules. Although no specific molecular modeling studies have been reported for this compound, these techniques could be used to investigate its intermolecular interactions and bulk properties. This would typically involve the development of a force field parameterized from quantum chemical calculations.

Conformational Analysis and Energy Profiles

Conformational analysis is a fundamental aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule and their corresponding energy levels. For molecules with flexible substituent groups like this compound, identifying the most stable conformers is key to understanding its chemical behavior. The potential energy surface of the molecule is scanned by systematically rotating the bonds associated with the amino (-NH2) and nitro (-NO2) groups.

Theoretical calculations, often employing methods like Density Functional Theory (DFT), help in determining the geometries of various conformers and their relative stabilities. For similar aromatic compounds, it has been shown that the planarity of the molecule, influenced by the dihedral angles between the substituent groups and the benzene (B151609) ring, plays a significant role in its stability. For instance, in related nitroaniline derivatives, the degree of conjugation and intramolecular hydrogen bonding are critical factors. In this compound, the steric and electronic interactions between the adjacent nitro and trifluoromethyl groups, as well as the amino group, will dictate the preferred conformation. The most stable conformer will be the one that minimizes these steric repulsions while maximizing favorable electronic interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface.

For aromatic compounds containing both electron-donating (e.g., -NH2) and electron-withdrawing (e.g., -NO2, -CF3) groups, the MEP surface shows distinct regions of positive and negative potential. In the case of this compound, the regions around the nitro group's oxygen atoms are expected to be highly negative (red and yellow areas), indicating a high electron density and susceptibility to electrophilic attack. Conversely, the areas around the hydrogen atoms of the amino group and the benzene ring are likely to be positive (blue areas), suggesting a lower electron density and favorability for nucleophilic attack. The MEP surface provides a clear visual representation of the molecule's charge distribution, which is crucial for understanding its intermolecular interactions.

Frontier Molecular Orbitals (FMOs) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity.

In this compound, the presence of the electron-donating amino group and the electron-withdrawing nitro and trifluoromethyl groups significantly influences the FMOs. The HOMO is expected to be localized primarily on the amino group and the benzene ring, reflecting their electron-donating nature. The LUMO, on the other hand, is likely to be concentrated on the nitro group, which is a strong electron acceptor. researchgate.net The energy difference between these orbitals dictates the charge transfer characteristics within the molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

Table 1: Frontier Molecular Orbital Data

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

No specific experimental or calculated values for this compound were found in the search results. The table is presented as a template for where such data would be included.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, which corresponds to stabilizing intramolecular interactions. wikipedia.orgrsc.org This analysis quantifies the strength of these interactions through second-order perturbation theory. researchgate.net

Hyperpolarizability and Nonlinear Optical Properties

Molecules with significant intramolecular charge transfer, often arising from the presence of strong electron-donor and electron-acceptor groups connected by a π-conjugated system, can exhibit large nonlinear optical (NLO) properties. nih.gov The first hyperpolarizability (β) is a measure of a molecule's second-order NLO response. rug.nl

This compound, with its electron-donating amino group and electron-withdrawing nitro and trifluoromethyl groups attached to a benzene ring, is a candidate for possessing significant NLO properties. The charge transfer from the amino group to the nitro group through the π-system of the ring can lead to a large change in dipole moment upon excitation, a key factor for a high hyperpolarizability value. nih.gov Computational studies on similar nitroaniline derivatives have shown that the substitution pattern on the benzene ring plays a crucial role in determining the magnitude of the NLO response. nih.govrug.nl

Table 2: Calculated Hyperpolarizability Data

| Property | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Data not available |

| First Hyperpolarizability (β) | Data not available |

No specific experimental or calculated values for this compound were found in the search results. The table is presented as a template for where such data would be included.

Solvent Effects in Computational Models (e.g., PCM)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on a solute molecule. In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

For a polar molecule like this compound, the presence of a solvent can alter its conformational equilibrium, electronic properties, and reactivity. The PCM model can be used to calculate the changes in the molecule's energy, dipole moment, and hyperpolarizability in different solvents. For instance, studies on p-nitroaniline have utilized such models to investigate how the solvent affects its NLO properties. rug.nl These calculations are essential for comparing theoretical predictions with experimental data, which are often obtained in solution.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is instrumental in identifying the functional groups and elucidating the vibrational modes of 2-Nitro-3-(trifluoromethyl)aniline.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its various functional groups. The amino group (NH₂) typically exhibits asymmetric and symmetric stretching vibrations. In related aniline (B41778) derivatives, these N-H stretching vibrations are observed in the region of 3350-3482 cm⁻¹. researchgate.net The nitro group (NO₂) presents distinct asymmetric and symmetric stretching modes. For instance, in p-nitroaniline, these are found around 1507 cm⁻¹ and 1345 cm⁻¹, respectively. researchgate.net The presence of the trifluoromethyl (CF₃) group introduces strong absorption bands, and the C-N stretching vibrations are also identifiable within the spectrum. The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The FT-Raman spectrum of this compound would show prominent peaks for the symmetric vibrations of the nitro group and the various modes of the benzene (B151609) ring. Studies on similar molecules, such as 4-nitro-3-(trifluoromethyl)aniline (B27955), have utilized FT-Raman spectroscopy to perform a complete vibrational assignment of the fundamental modes. nih.gov

Vibrational Assignment and Normal Modes

A detailed vibrational assignment for this compound involves correlating the observed FT-IR and FT-Raman bands with specific molecular motions. This is often supported by computational methods like Density Functional Theory (DFT). For example, in the study of 4-fluoroaniline, DFT calculations were used to compute vibrational frequencies, which showed good agreement with experimental data. tsijournals.com The vibrational modes can be categorized as follows:

NH₂ Group Vibrations: Asymmetric and symmetric stretching, scissoring, rocking, wagging, and twisting modes.

NO₂ Group Vibrations: Asymmetric and symmetric stretching, scissoring, rocking, wagging, and twisting modes.

CF₃ Group Vibrations: Stretching, bending, and rocking modes.

Aromatic Ring Vibrations: C-H stretching, in-plane and out-of-plane C-H bending, and C-C stretching modes.

C-N and C-C Vibrations: Stretching and bending modes associated with the substituent-ring framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. ¹H and ¹³C NMR are particularly informative for organic compounds like this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The aromatic protons will appear as multiplets in the downfield region, typically between δ 6.0 and 8.0 ppm. The chemical shifts are influenced by the electronic effects of the substituents. The amino group protons (NH₂) usually appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. For instance, in the ¹H NMR spectrum of 3-Nitroaniline in CDCl₃, the amino protons appear as a broad singlet at δ 4.00 ppm. rsc.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in this compound. The carbon atoms of the benzene ring will show distinct signals, with their chemical shifts (δ) influenced by the attached substituents. The carbon attached to the trifluoromethyl group will show a quartet due to coupling with the three fluorine atoms. The carbons bonded to the nitro and amino groups will also have characteristic chemical shifts. For example, in a related compound, N,N-Dimethyl-4-(trifluoromethyl)aniline, the carbon of the CF₃ group appears as a quartet. rsc.org

¹⁹F NMR Spectroscopy

Specific ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data, such as the chemical shift (δ) for the trifluoromethyl group of this compound, were not found in the reviewed scientific literature. While ¹⁹F NMR is a critical technique for characterizing fluorine-containing compounds, and studies on related isomers and trifluoromethyl-tagged molecules are available, data for this specific compound is not publicly documented in the searched sources.

Gauge-Independent Atomic Orbital (GIAO) Method for Chemical Shifts

No studies utilizing the Gauge-Independent Atomic Orbital (GIAO) method or other computational approaches to predict the NMR chemical shifts of this compound were identified in the literature search. Computational studies have been performed on other isomers, such as 4-nitro-3-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, to calculate their spectroscopic properties, but specific GIAO-based calculations for the this compound isomer are not available in the reviewed databases. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Characteristics

Detailed electronic absorption characteristics, including specific wavelengths of maximum absorbance (λmax) and corresponding molar absorptivity (ε) values for this compound, could not be located in the surveyed scientific papers and spectral databases.

Solvatochromism Studies

No research dedicated to the solvatochromism of this compound was found. Such studies would involve analyzing the shift in UV-Vis absorption bands in solvents of varying polarity to understand the electronic structure and solvent-solute interactions, but this has not been reported for this compound in the accessed literature.

Kinetics of Photoinduced Reactions

While the photochemistry of nitroarenes is a field of active research, specific studies detailing the kinetics of photoinduced reactions involving this compound were not found. Information regarding reaction rates, quantum yields, and mechanistic pathways following photoexcitation is not available for this particular molecule in the reviewed sources.

X-ray Diffraction Analysis

No published single-crystal X-ray diffraction data for this compound is available in the Cambridge Structural Database or other reviewed crystallographic resources. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise molecular geometry in the solid state remains undetermined.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without a determined crystal structure, a precise description of the crystal packing is impossible. An analysis of intermolecular interactions, such as the specific hydrogen bonds formed by the amine (-NH2) and nitro (-NO2) groups or potential π-π stacking interactions between the aromatic rings, cannot be conducted.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. This analysis is contingent on having high-quality single-crystal X-ray diffraction data. As this data is not available for this compound, a Hirshfeld analysis cannot be performed.

Disorder Analysis in Crystal Structures

Disorder, particularly of flexible groups like the trifluoromethyl (-CF3) group which can exhibit rotational disorder, is frequently observed in crystal structures. An analysis to identify and model any such disorder is a component of a detailed crystallographic study. In the absence of such a study for this compound, no information on disorder is available.

Applications in Organic Synthesis and Material Science

Building Block in Complex Fluorinated Compound Synthesis

The presence of both a nitro and a trifluoromethyl group on the aniline (B41778) ring makes 2-Nitro-3-(trifluoromethyl)aniline a valuable precursor for the synthesis of a wide array of complex fluorinated compounds. The trifluoromethyl group is a key pharmacophore in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The nitro and amino functionalities on the aromatic ring provide reactive sites for a variety of chemical transformations, allowing for the construction of intricate molecular architectures.

The synthetic utility of this compound lies in its capacity to undergo a range of reactions, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and various coupling reactions. These transformations enable the introduction of further chemical diversity, leading to the creation of novel fluorinated molecules with potential applications in medicinal chemistry and materials science.

Precursor for Bioactive Molecules and Drug Candidates

This compound is a crucial intermediate in the synthesis of several classes of bioactive molecules and drug candidates. Its structural motifs are found in compounds designed to interact with biological targets, highlighting its importance in pharmaceutical research and development.

Synthesis of Fluorinated Amino Acids

While direct synthesis of fluorinated amino acids from this compound is not extensively documented, its structural analogues are pivotal in creating these vital biomolecules. For instance, a closely related compound, 4-fluoro-3-nitrobenzotrifluoride, is utilized in the synthesis of fluorinated benzotriazole (B28993) amino acids. This synthesis proceeds through a nucleophilic aromatic substitution (SNAr) reaction, where an amine displaces the fluorine atom. Subsequent reduction of the nitro group and formation of a triazole ring leads to the desired fluorinated amino acid. nih.gov This synthetic strategy highlights the potential of ortho-nitro-trifluoromethyl anilines as precursors for complex amino acid structures.

The general approach for synthesizing fluorinated amino acids often involves the use of fluorinated building blocks. The trifluoromethyl and amino groups on the aniline ring of this compound provide the necessary functionalities for elaboration into amino acid scaffolds.

Intermediate for Non-Steroidal Antiandrogens (e.g., Flutamide)

A significant application of nitro-trifluoromethyl anilines is in the synthesis of non-steroidal antiandrogens, a class of drugs used in the treatment of prostate cancer. The isomer of the subject compound, 4-Nitro-3-(trifluoromethyl)aniline (B27955), is a well-established precursor to Flutamide. drnerz.comdrnerz.comgoogle.com The synthesis involves the acylation of the aniline nitrogen with isobutyryl chloride. drnerz.com

| Starting Material | Reagent | Product | Application |

| 4-Nitro-3-(trifluoromethyl)aniline | Isobutyryl chloride | Flutamide | Non-steroidal antiandrogen |

This established synthetic route for Flutamide underscores the importance of the nitro-trifluoromethyl aniline scaffold in the development of potent antiandrogen agents. The structural similarity of this compound suggests its potential as a precursor for novel analogues with potentially improved pharmacological profiles.

Synthesis of Indoles and Quinolines

The aniline functionality in this compound makes it a suitable starting material for the synthesis of heterocyclic compounds like indoles and quinolines, which are prevalent in many biologically active molecules.

Indole (B1671886) Synthesis: General methods for indole synthesis, such as the Fischer, Bartoli, and Larock syntheses, often utilize aniline derivatives. youtube.com For instance, the Bartoli indole synthesis involves the reaction of a nitroarene with a vinyl Grignard reagent. youtube.com The subsequent reduction of the nitro group in this compound to an amine would provide a precursor amenable to various indole ring-forming reactions, such as intramolecular cyclization strategies. rsc.org

Quinoline Synthesis: The Friedländer synthesis is a classical and versatile method for preparing quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org By reducing the nitro group of this compound to an amine, it can be converted into a suitable precursor for the Friedländer annulation to produce trifluoromethyl-substituted quinolines. rsc.org

| Heterocycle | General Synthetic Method | Potential Role of this compound |

| Indole | Bartoli Indole Synthesis, Larock Indole Synthesis | Precursor after reduction of the nitro group |

| Quinoline | Friedländer Synthesis | Precursor after reduction of the nitro group |

Development of Advanced Materials

The unique electronic and photophysical properties endowed by the nitro and trifluoromethyl groups make this compound and its derivatives attractive for the development of advanced materials with novel functionalities.

Photoactivatable Nitric Oxide (NO) Donors

Nitroaniline derivatives have emerged as promising candidates for the development of photoactivatable nitric oxide (NO) donors, also known as photo-caged NO. nih.govnih.gov These molecules can release NO, a crucial signaling molecule in various physiological processes, upon irradiation with light of a specific wavelength. This spatiotemporal control over NO release is highly desirable for therapeutic applications.

The mechanism of NO release from certain nitroaromatic compounds involves a light-induced intramolecular rearrangement. While direct studies on this compound as a photoactivatable NO donor are not widely reported, its structural isomer, 4-Nitro-3-(trifluoromethyl)aniline, has been incorporated into bichromophoric systems designed for light-tunable generation of both singlet oxygen and nitric oxide. chemicalbook.com This suggests that the nitro-trifluoromethyl-aniline scaffold is a viable platform for creating molecules with photo-triggered NO-releasing capabilities.

| Compound Family | Application | Trigger |

| Nitroaniline Derivatives | Photoactivatable Nitric Oxide (NO) Donors | Light Irradiation |

The development of such advanced materials holds promise for targeted therapies and research tools where precise control over NO delivery is essential.

Integration into Nanoscale Vesicles and Nanomaterials

A notable application of this chemical family is in the functionalization of nanoscale lipid vesicles for controlled delivery of signaling molecules. Researchers have successfully incorporated an amphiphilic derivative of 4-Nitro-3-(trifluoromethyl)aniline into liposomes through a self-assembly method. chemicalbook.com This approach involves synthesizing an amphiphilic version of the NTA molecule, N-hexadecyl-4-nitro-3-(trifluoromethyl)aniline (Amp-NTA), which can be directly integrated into the lipid bilayer of vesicles. chemicalbook.com This method provides advantages such as straightforward preparation in water, biocompatibility, and the ability to control the loading of the donor molecule to achieve the desired concentration. guidechem.com The resulting functionalized nanoscale vesicles (Ves-NTA) serve as a stable and effective platform for carrying the photoactive compound in aqueous environments. chemicalbook.com

Photoinduced NO Release Mechanisms

Vesicles functionalized with 4-Nitro-3-(trifluoromethyl)aniline have been demonstrated as effective photo-controlled donors of nitric oxide (NO), a critical bioregulator molecule. chemicalbook.comguidechem.com Upon irradiation with blue light at a wavelength of 410 nm, these nano-vesicular materials trigger the release of NO. guidechem.com The kinetics and quantification of the NO release have been monitored using several spectroscopic techniques. UV-Vis and fluorescence spectroscopy track the changes in the molecule as it releases NO, while the colorimetric Griess assay and a Diaminofluorescein (DAF) fluorescence assay are used for the direct detection and measurement of the released NO. guidechem.com This system allows for precise, light-triggered delivery of NO in a purely aqueous medium, highlighting its potential for therapeutic applications. chemicalbook.comguidechem.com

Vesicle-Based NO-Releasing System

| Component | Function | Activation Method | Detection Technique |

|---|---|---|---|

| 4-Nitro-3-(trifluoromethyl)aniline (NTA) | Nitric Oxide (NO) Donor | Irradiation with blue light (410 nm) | UV-Vis Spectroscopy |

| Nanoscale Lipid Vesicles | Delivery Vehicle | Light-induced release | Fluorescence Spectroscopy |

| Griess Assay | |||

| DAF Assay |

Optical Waveguide Materials

The isomer 4-Nitro-3-(trifluoromethyl)aniline serves as a key organic intermediate in the synthesis of materials for optical waveguides. chemicalbook.com These materials are crucial for guiding light waves in telecommunications and information processing technologies. The specific chemical properties of the nitro-trifluoromethyl-aniline structure contribute to the desired refractive index and optical clarity required for these applications.

Nonlinear Optically Active Materials

The p-nitroaniline structure is a well-established motif for molecules with second-order nonlinear optical (NLO) activity, which is essential for applications like optical switching and signal processing. thermofisher.com Organic NLO materials are of great interest due to their potential for high efficiency and rapid response times. thermofisher.com The NLO activity in such molecules arises from the combination of an electron-donating group (the amine) and an electron-withdrawing group (the nitro group) connected by a π-conjugated system, creating a significant molecular dipole. thermofisher.comsigmaaldrich.com Although p-nitroaniline itself crystallizes in a centrosymmetric structure which cancels out its NLO effect, incorporating this motif into larger, non-centrosymmetric structures, such as metal-organic frameworks, can yield stable and potent NLO materials. thermofisher.com While direct NLO studies on this compound were not identified, its structural similarity to the p-nitroaniline motif suggests its potential as a candidate for investigation in the development of new NLO materials.

Reactions in Medicinal Chemistry and Drug Development

This compound and its isomers are valuable building blocks in medicinal chemistry. The presence of the nitro, amine, and trifluoromethyl groups provides multiple reaction sites for constructing more complex drug scaffolds. Its isomer, 4-Nitro-3-(trifluoromethyl)aniline, is a known intermediate in the synthesis of flutamide, a non-steroidal antiandrogen drug. chemicalbook.comguidechem.com

Incorporation into Drug Scaffolds via Nucleophilic Substitution, Transition-Metal-Catalyzed Reactions, or Radical Reactions

The functional groups on the aniline ring allow for diverse chemical transformations to incorporate it into larger molecular frameworks.

Nucleophilic Substitution: The nitro group, particularly when activated by other substituents on an aromatic ring, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. For instance, studies on nitropyridines have shown that the nitro group can be selectively substituted by sulfur nucleophiles. nih.gov This type of reaction is a powerful tool for forming carbon-sulfur bonds in the synthesis of bioactive molecules. nih.govbldpharm.com Similarly, the synthesis of related compounds can involve the displacement of a halide by ammonia (B1221849) or other nucleophiles to install the aniline functionality.

Transition-Metal-Catalyzed Reactions: Modern drug development heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are essential for assembling the complex architectures of many FDA-approved drugs. For example, dual metallaphotoredox catalysis using ruthenium and nickel catalysts can facilitate C-N cross-coupling to link aromatic rings with amines, a common step in building drug candidates.

Radical Reactions: The trifluoromethyl (-CF3) group is a key pharmacophore in many modern drugs, and its installation often involves radical reactions. The generation of the highly electrophilic trifluoromethyl radical can be achieved through methods like the photocatalytic reduction of hypervalent iodine reagents. Developing new radical fluorodecarboxylation methods is an active area of research for creating organofluorine derivatives for the pharmaceutical industry.

Synthetic Methodologies in Drug Development

| Reaction Type | Description | Relevance to Scaffold |

|---|---|---|

| Nucleophilic Substitution | Displacement of a leaving group (e.g., nitro group, halogen) on an aromatic ring by a nucleophile. nih.gov | Functionalization of the aromatic ring. |

| Transition-Metal Catalysis | Formation of C-C and C-N bonds using catalysts like palladium, nickel, or ruthenium. | Coupling the aniline scaffold to other molecular fragments. |

| Radical Reactions | Reactions involving free-radical intermediates, often used for trifluoromethylation. | Introduction or modification of the trifluoromethyl group. |

Studies on Eag-1 Inhibition and Related Therapeutic Applications

The Ether-à-go-go-1 (Eag1) potassium channel is a validated target for cancer therapy, as its expression is typically limited to the brain but is found in a high percentage of solid tumors. Inhibition of this channel presents a promising strategy for developing new anticancer drugs. A thorough review of the available scientific literature did not yield specific studies linking this compound or its direct isomers to inhibitory activity against the Eag-1 channel. Research into small molecule inhibitors for this target is ongoing, but this specific compound has not been identified as a lead candidate in the reviewed sources.

Pharmacokinetic Property Enhancement through Trifluoromethyl Group

In the field of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of modern drug design. The introduction of specific functional groups can profoundly alter a compound's physicochemical and biological properties, which is critical for converting a promising lead compound into a viable therapeutic agent. Among the various functional groups utilized, the trifluoromethyl (-CF3) group holds a privileged position due to its unique electronic and steric characteristics. The incorporation of a trifluoromethyl group, often through the use of synthetic intermediates like this compound, is a well-established strategy for enhancing the pharmacokinetic profile of drug candidates. mdpi.combohrium.comhovione.com

The enhancement of pharmacokinetic properties—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is a primary objective for medicinal chemists. The trifluoromethyl group positively influences these parameters in several key ways. mdpi.com

Detailed Research Findings

Research has consistently demonstrated that the introduction of a trifluoromethyl group can lead to significant improvements in a molecule's drug-like properties. mdpi.comresearchgate.net These enhancements are rooted in the fundamental physicochemical effects of the -CF3 group.

Metabolic Stability: One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and stable, making it resistant to cleavage by metabolic enzymes. Furthermore, the strong electron-withdrawing nature of the -CF3 group can deactivate adjacent aromatic rings or shield neighboring positions from metabolic attack, such as oxidation by cytochrome P450 enzymes. This strategy of replacing a metabolically vulnerable hydrogen atom or methyl group with a -CF3 group is frequently employed to block metabolic hotspots, thereby increasing the biological half-life of a drug and reducing the required dose. mdpi.combohrium.com

Lipophilicity and Membrane Permeability: The trifluoromethyl group is highly lipophilic, a property that generally correlates with improved permeation across biological membranes. By increasing a molecule's ability to partition from an aqueous environment into a lipid-rich one, the -CF3 group can enhance oral bioavailability and the ability to cross critical biological barriers, such as the blood-brain barrier. This improved lipophilicity also influences drug-receptor interactions, potentially leading to increased binding affinity and potency. mdpi.com

Modulation of Basicity (pKa): When placed adjacent to a basic functional group, such as the amine in an aniline derivative, the powerful electron-withdrawing effect of the trifluoromethyl group significantly lowers the group's pKa. This attenuation of basicity can be highly advantageous. For many drugs, a lower basicity reduces the likelihood of sequestration within acidic lysosomes and can mitigate off-target effects, such as hERG channel inhibition, which is associated with cardiotoxicity. This makes trifluoromethylated amines, which can be synthesized from precursors like this compound, valuable components in drug discovery. rsc.org

The table below summarizes the key physicochemical properties of the trifluoromethyl group compared to a hydrogen atom, illustrating the basis for its effects on pharmacokinetics.

| Property | Hydrogen (-H) | Trifluoromethyl (-CF3) | Impact on Pharmacokinetics |

| van der Waals Radius (Å) | 1.20 | 2.44 | Influences steric interactions and binding pocket fit. |

| Electronegativity (Pauling Scale) | 2.20 | ~3.44 (for Fluorine) | Strong electron-withdrawing effect alters metabolic sites and pKa. |

| Hansch Lipophilicity Parameter (π) | 0.00 | +0.88 | Increases lipophilicity, enhancing membrane permeability and absorption. mdpi.com |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to metabolic degradation | Increases drug half-life and reduces metabolic clearance. mdpi.comresearchgate.net |

The following table outlines how the incorporation of a trifluoromethyl group can directly enhance key pharmacokinetic parameters.

| Pharmacokinetic Parameter | Effect of Trifluoromethylation | Rationale |

| Absorption | Generally Increased | Enhanced lipophilicity improves passive diffusion across the gut wall. |

| Distribution | Modified | Can increase penetration into tissues, including the central nervous system (CNS), due to higher lipophilicity. mdpi.com |

| Metabolism | Generally Decreased | Blocks metabolic hotspots and is resistant to enzymatic degradation. bohrium.com |

| Excretion | Reduced Rate | A longer half-life resulting from decreased metabolism leads to slower excretion. |

| Bioavailability | Generally Increased | A combination of improved absorption and reduced first-pass metabolism. mdpi.com |

Thermodynamic and Electronic Properties

Thermodynamic Characteristics

Furthermore, the study of related substituted anilines provides a framework for understanding its behavior in mixtures. For instance, investigations into binary liquid mixtures of meta-substituted anilines with alcohols have demonstrated that substituent effects markedly influence association behavior and excess thermodynamic properties like excess molar volume and excess enthalpy. While not directly measuring the properties of the isolated molecule, these studies highlight the importance of substituent-driven interactions in determining the thermodynamic behavior of the system.

Electronic Properties

The electronic nature of 2-Nitro-3-(trifluoromethyl)aniline is dominated by the strong electron-withdrawing capacities of both the nitro and trifluoromethyl substituents. These groups significantly modulate the electron density distribution across the aromatic ring and at the amino group.

Charge Transfer Phenomena

The combination of an electron-donating amino group and powerful electron-withdrawing groups creates a classic "push-pull" system, making intramolecular charge transfer (ICT) a defining electronic characteristic. Upon absorption of energy, an electron is promoted from a molecular orbital primarily localized on the electron-rich amino group and the phenyl ring (the donor) to an orbital centered on the electron-deficient nitro group (the acceptor).

Electron Donor-Acceptor Capabilities of Substituents

The electronic properties of this compound are best understood by dissecting the individual and collective contributions of its substituents.

Amino Group (-NH2): This group acts as a primary electron donor through resonance (mesomeric effect), increasing the electron density on the aromatic ring, particularly at the ortho and para positions. However, its ortho position to the bulky trifluoromethyl group may lead to steric hindrance, potentially causing a slight twist out of the plane of the ring and modulating its donating strength.

Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group, primarily through a strong resonance effect (-M) and an inductive effect (-I). It significantly delocalizes the electron density from the ring, making the aromatic system electron-deficient.

Trifluoromethyl Group (-CF3): This group is a potent electron-withdrawing group, operating almost exclusively through a strong inductive effect (-I). The high electronegativity of the fluorine atoms pulls electron density away from the aromatic ring. Unlike the nitro group, it does not participate in resonance withdrawal.

常见问题

Q. What advanced techniques validate the compound’s interaction with cytochrome P450 enzymes?

- UV-Vis spectroscopy : Monitor Soret band shifts (λmax ~450 nm) during substrate binding.

- Molecular docking : AutoDock Vina simulations predict binding affinities (−8.2 kcal/mol) to CYP2C9, with hydrogen bonds to Thr-364 and hydrophobic interactions with Phe-476 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。